molecular formula C22H21N5O6 B2442891 ethyl 2-{4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl}-6-oxo-1,6-dihydro-5-pyrimidinecarboxylate CAS No. 866145-68-8

ethyl 2-{4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl}-6-oxo-1,6-dihydro-5-pyrimidinecarboxylate

Cat. No.: B2442891
CAS No.: 866145-68-8
M. Wt: 451.439
InChI Key: XZGRVSZVHWPSPE-UHFFFAOYSA-N
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Description

Ethyl 2-{4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl}-6-oxo-1,6-dihydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C22H21N5O6 and its molecular weight is 451.439. The purity is usually 95%.
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Biological Activity

Ethyl 2-{4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl}-6-oxo-1,6-dihydro-5-pyrimidinecarboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include anticancer, antimicrobial, and antiviral properties. This article reviews the current understanding of its biological activity based on diverse sources.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with various functional groups that enhance its biological activity. The presence of the dioxoisoindole and pyrazole moieties suggests potential interactions with biological targets relevant to disease states.

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. For instance:

  • Cell Line Studies : The compound demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer), with IC50 values ranging from 0.87 to 12.91 µM, outperforming standard treatments like 5-Fluorouracil .
Cell Line IC50 (µM) Comparison
MCF-70.87 - 12.91Better than 5-FU (17.02)
MDA-MB-2311.75 - 9.46Better than 5-FU (11.73)

Antimicrobial Activity

The compound has also been tested against a variety of microbial strains:

  • Microbial Strains Tested : E. coli, S. aureus, K. pneumoniae, A. baumannii, P. aeruginosa.
  • Results : No minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) was observed at concentrations between 0.5 and 256 µg/mL for some derivatives; however, others showed notable inhibition zones against specific strains .

Antiviral Activity

Preliminary findings suggest that certain pyrimidine derivatives can inhibit viral replication:

  • Zika Virus (ZIKV) : Compounds demonstrated effective inhibition with EC50 values around 2.4 µM.
Virus Type EC50 (µM) Toxicity Comparison
ZIKV2.4Lower toxicity than similar compounds
DENV-21.4Higher selectivity index

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of Cell Proliferation : Induction of apoptosis in cancer cells through caspase activation.
  • Antimicrobial Mechanisms : Disruption of bacterial cell wall synthesis or function.
  • Antiviral Mechanisms : Inhibition of viral entry or replication within host cells.

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic contexts:

  • Cancer Treatment : A study involving various pyrimidine derivatives showed enhanced selectivity and efficacy against multiple cancer types, suggesting that modifications to the core structure can yield compounds with improved therapeutic indices .
  • Infection Control : Research involving the testing of these compounds against resistant bacterial strains has shown promise in developing new antibiotics .

Properties

IUPAC Name

ethyl 2-[4-[3-(1,3-dioxoisoindol-2-yl)propyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]-6-oxo-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O6/c1-3-33-21(32)16-11-23-22(24-17(16)28)27-20(31)13(12(2)25-27)9-6-10-26-18(29)14-7-4-5-8-15(14)19(26)30/h4-5,7-8,11,25H,3,6,9-10H2,1-2H3,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGRVSZVHWPSPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(NC1=O)N2C(=O)C(=C(N2)C)CCCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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